molecular formula C4H3F7O B116992 Sevoflurane CAS No. 28523-86-6

Sevoflurane

Cat. No.: B116992
CAS No.: 28523-86-6
M. Wt: 200.05 g/mol
InChI Key: DFEYYRMXOJXZRJ-UHFFFAOYSA-N
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Description

Sevoflurane is a sweet-smelling, nonflammable, highly fluorinated methyl isopropyl ether used as an inhalational anesthetic for the induction and maintenance of general anesthesia. It is one of the most commonly used volatile anesthetic agents, particularly for outpatient anesthesia across all ages, as well as in veterinary medicine . This compound is known for its rapid onset and offset, making it a preferred choice in modern anesthesia practice .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sevoflurane is typically synthesized from chlorosevo ether using fluorinating agents such as potassium fluoride dihydrate in the presence of a phase transfer catalyst or potassium fluoride in the presence of a complexing solvent . The reaction conditions are crucial as the quality of the potassium fluoride directly affects the selectivity and yield of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by combining chlorosevo ether, a nucleophilic fluoride reagent, and a solvent comprising this compound to form an initial reaction mixture. This mixture is then reacted to form additional this compound . The process involves careful control of reaction conditions to ensure high purity and yield.

Scientific Research Applications

Clinical Applications

Sevoflurane is primarily indicated for:

  • Induction and Maintenance of General Anesthesia : It is FDA-approved for both adult and pediatric patients undergoing inpatient and outpatient surgeries. Its properties allow for effective hypnosis, amnesia, analgesia, akinesia, and autonomic blockade during surgical procedures .
  • Inhalational Induction : Particularly beneficial in pediatric patients with difficult intravenous access, this compound facilitates a smooth induction process .
  • Combination with Other Anesthetics : this compound can be used alongside intravenous anesthetics to enhance anesthesia maintenance, providing flexibility in anesthetic management .

Pharmacological Profile

This compound is characterized by:

  • Rapid Onset and Recovery : Its low blood-gas partition coefficient allows for quick induction and emergence from anesthesia.
  • Minimal Cardiovascular Effects : Compared to other inhaled anesthetics, this compound has a more favorable cardiovascular profile, making it suitable for patients with cardiovascular risks .

Comparative Efficacy

A review of clinical studies shows that this compound is comparable to other inhalational agents like isoflurane and propofol regarding efficacy in maintaining anesthesia. Notably, it has been shown to reduce recovery times significantly .

Agent Indication Recovery Time Cardiovascular Stability
This compoundGeneral anesthesiaShortHigh
IsofluraneGeneral anesthesiaModerateModerate
PropofolGeneral anesthesiaShortVariable

This compound in Pediatric Anesthesia

A study evaluated the cognitive effects of this compound during dental procedures in children. Results indicated that while this compound effectively maintained anesthesia, there were concerns about neurocognitive impacts post-anesthesia .

This compound Addiction

A case report documented an anesthesiologist who developed an addiction to this compound due to workplace exposure. This highlighted the potential risks associated with prolonged exposure to inhalational anesthetics in clinical settings .

Surgical Outcomes

In a controlled study involving myomectomy patients, those receiving this compound combined with nerve block anesthesia exhibited lower stress hormone levels and improved hemodynamic stability compared to those receiving traditional intravenous anesthetics. This suggests that this compound can enhance patient outcomes by minimizing physiological stress during surgery .

Global Recommendations

The World Health Organization has included this compound on its Essential Medicines List due to its efficacy and safety profile compared to other inhalational anesthetics like isoflurane . This endorsement reinforces its role as a critical component in modern anesthetic practice.

Comparison with Similar Compounds

Sevoflurane’s unique combination of rapid onset, minimal airway irritation, and excellent safety profile makes it a preferred choice among volatile anesthetics.

Biological Activity

Sevoflurane is a widely used inhalational anesthetic known for its rapid induction and recovery properties. Its biological activity has been the subject of extensive research, revealing both beneficial effects and potential neurotoxic consequences. This article explores the mechanisms of action, effects on various biological systems, and findings from relevant studies, including case studies and data tables.

This compound primarily acts on the central nervous system (CNS) by modulating neurotransmitter systems, particularly through the enhancement of gamma-aminobutyric acid (GABA) receptor activity and inhibition of excitatory neurotransmission. Research indicates that this compound can impact neuronal activity and calcium signaling, which plays a critical role in synaptic transmission.

  • GABA Receptor Modulation : this compound enhances GABAergic signaling, leading to increased inhibitory neurotransmission in the brain. This effect contributes to its anesthetic properties but can also result in altered neuronal excitability post-anesthesia .
  • Calcium Signaling : Studies show that this compound increases intracellular calcium levels by activating inositol 1,4,5-trisphosphate receptors. This elevation can lead to neuroinflammatory responses and neuronal activation, particularly in young subjects .

Effects on Neuroinflammation

This compound's influence on microglial activation highlights its dual role in neuroinflammation. While it promotes M1 polarization of microglia (associated with pro-inflammatory responses), it simultaneously suppresses M2 polarization (linked to anti-inflammatory functions) . This imbalance can contribute to neuroinflammatory conditions following exposure.

  • Microglial Activation : this compound exposure has been shown to increase interleukin-6 (IL-6) levels through the nuclear factor-kappa B (NF-κB) pathway, indicating a strong inflammatory response in the CNS .

Protective Effects in Acute Lung Injury

Interestingly, this compound exhibits protective effects in acute lung injury (ALI) scenarios. Research indicates that it can reduce inflammatory factor expression and apoptosis in lung cells by upregulating microRNA-34a-3p and downregulating STAT1 transcription factors . This protective mechanism underscores the compound's potential therapeutic applications beyond anesthesia.

Case Studies and Research Findings

Several studies have documented the effects of this compound on different biological systems:

  • Neuronal Activation and Behavior :
    • A study found that this compound administration led to increased neuronal activation in the primary somatosensory cortex of young mice, correlating with behavioral hyperactivity. This effect was not observed with other anesthetics like desflurane or isoflurane .
  • Blood-Brain Barrier Integrity :
    • Research demonstrated that exposure to this compound could compromise blood-brain barrier (BBB) integrity, increasing permeability and leading to neuroinflammation. In one study, 2% this compound for 6 hours resulted in significant structural changes in BBB-associated endothelial cells .
  • Inflammatory Responses :
    • This compound has been shown to modulate inflammatory responses in various tissues. For instance, it reduced inflammatory cytokines and improved cell viability in lung tissues subjected to lipopolysaccharide-induced injury .

Data Table: Summary of this compound Effects

Study ReferenceBiological System AffectedKey Findings
Zhang et al., 2013MicrogliaIncreased IL-6 via NF-κB pathway
Yu et al., 2019Blood-Brain BarrierCompromised integrity after exposure
Ji & Yan, 2020Lung CellsReduced apoptosis and inflammatory markers

Q & A

Q. How to determine optimal sevoflurane concentrations in in vitro studies to avoid cytotoxicity while maintaining experimental validity?

Basic Research Question
To establish non-toxic yet effective concentrations, researchers should:

  • Perform pilot dose-response experiments (e.g., 1.7%, 3.4%, 5.1% this compound) using viability assays like MTT .
  • Use flow cytometry to assess apoptosis thresholds and identify sub-lethal doses .
  • Validate exposure duration (e.g., 6 hours for lung cancer cells) to balance effect magnitude and cell survival .

Table 1. Example Concentrations in In Vitro Studies

Cell TypeConcentration (%)Exposure DurationKey OutcomeReference
Colon cancer cells1.7, 3.4, 5.1VariableReduced viability, apoptosis
Lung cancer cells3.46 hours50% viability reduction

Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects on cellular apoptosis?

Basic Research Question

  • Use one-way ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., 1.7%, 3.4%, 5.1% doses) .
  • Apply Student’s t-test for paired comparisons (e.g., treated vs. control) .
  • Report mean ± SD and ensure p < 0.05 thresholds for significance .

Q. How to address contradictory findings on this compound's neurotoxic effects in neonatal vs. adult models?

Advanced Research Question

  • Comparative study design : Use age-stratified animal models (e.g., neonatal vs. adult mice) with standardized exposure protocols .
  • Control variables: Monitor cerebral perfusion (via transcranial Doppler) and MAP to isolate anesthesia-specific effects .
  • Meta-analysis : Synthesize data from RNA-seq and behavioral tests (e.g., Morris Water Maze) to reconcile mechanistic differences .

Q. What are the best practices for ensuring reproducibility in this compound exposure experiments across different cell lines?

Basic Research Question

  • Standardize gas delivery : Use calibrated vaporizers and confirm chamber concentrations via gas chromatography .
  • Control environmental factors: Maintain consistent temperature, humidity, and CO₂ levels during exposure .
  • Validate outcomes with multiple assays (e.g., MTT, Transwell, Western blot) .

Q. How to design experiments to investigate this compound's impact on gene expression profiles in specific tissues?

Advanced Research Question

  • Use RNA-seq or microarrays (e.g., GEO dataset GSE4386) to identify differentially expressed genes (DEGs) .
  • Validate targets via qPCR and bioinformatics tools (e.g., starBase v2.0) for pathway enrichment .
  • Compare with alternative anesthetics (e.g., propofol) to isolate this compound-specific effects .

Q. What methodologies are used to assess this compound's renal safety in clinical research settings?

Basic Research Question

  • Retrospective analysis : Track preoperative/postoperative serum creatinine and BUN levels in surgical patients .
  • Use paired t-tests to evaluate significance (p < 0.05) and exclude confounding factors (e.g., comorbidities) .

Q. How to model the pharmacodynamic relationship between this compound concentration and clinical effect, accounting for inter-individual variability?

Advanced Research Question

  • Apply sigmoid Emax models with nonlinear mixed-effects modeling to quantify steepness (γ) of concentration-effect curves .
  • Incorporate inter-individual variability (IIV) parameters (e.g., 20–32% variability in EC₅₀) .

Table 2. Pharmacodynamic Parameters for this compound

ParameterModelIIV (%)γ (Steepness)Reference
EC₅₀ (Propofol)Sigmoid Emax03.46
EC₅₀ (this compound)Population PD207.41

Q. What are the key considerations in selecting animal models to study this compound's long-term cognitive effects?

Advanced Research Question

  • Age-specific models : Neonatal rodents for neurodevelopmental impacts vs. adults for acute effects .
  • Behavioral assays : Morris Water Maze for spatial memory; fear conditioning for associative learning .
  • Control anesthesia duration and FiO₂ levels to avoid hypoxia-related confounders .

Q. How can researchers control for confounding variables when investigating this compound's effects on cerebral perfusion in pediatric populations?

Advanced Research Question

  • Use multivariate regression to adjust for MAP, heart rate, and respiratory variables .
  • Employ transcranial Doppler (TCD) and near-infrared spectroscopy (NIRS) for real-time CBF monitoring .
  • Stratify analyses by age (e.g., ≤6 months vs. older infants) to account for developmental differences .

Q. What experimental approaches are used to differentiate this compound-specific effects from those of other anesthetics in comparative studies?

Advanced Research Question

  • Head-to-head trials : Compare this compound with propofol using identical protocols (e.g., RNA-seq for DEGs) .
  • Pathway analysis : Identify unique molecular targets (e.g., Wnt/β-catenin suppression in this compound) .
  • Control for pharmacokinetic differences (e.g., exposure duration, metabolism) .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane
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InChI

InChI=1S/C4H3F7O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2
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InChI Key

DFEYYRMXOJXZRJ-UHFFFAOYSA-N
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Canonical SMILES

C(OC(C(F)(F)F)C(F)(F)F)F
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Molecular Formula

C4H3F7O
Record name SEVOFLURANE
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DSSTOX Substance ID

DTXSID8046614
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Molecular Weight

200.05 g/mol
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Physical Description

Solid, COLOURLESS LIQUID.
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Boiling Point

58.1-58.2 °C at 751 mm Hg; 585.5 °C at 760 mm Hg, 58.5 °C
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Solubility

Very slightly soluble, 1.48e+00 g/L
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Density

1505 at 25 °C/D, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1
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Vapor Pressure

VP: 200 torr at 25 °C; 160 torr, 193 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 21
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Mechanism of Action

The precise mechanism of action of sevoflurane has not been fully elucidated. Like other halogenated inhalational anesthetics, sevoflurane induces anesthesia by binding to ligand-gated ion channels and blocking CNS neurotransmission. It has been suggested that inhaled anesthetics enhance inhibitory postsynaptic channel activity by binding GABAA and glycine receptors, and inhibit excitatory synaptic channel activity by binding nicotinic acetylcholine, serotonin, and glutamate receptors. Sevoflurane has an effect on several ionic currents, including the hyperpolarisation-activated cation current (If), the T-type and L-type Ca2+ currents (ICa, T and ICa, L), the slowly activating delayed rectifier K+ currents (IKs), and the Na+/Ca2+ exchange current (INCX). This ability to modulate ion channel activity can also regulate cardiac excitability and contractility., Sevoflurane is widely used as a volatile anesthetic in clinical practice. However, its mechanism is still unclear. ...It has been reported that voltage-gated sodium channels have important roles in anesthetic mechanisms. Much attention has been paid to the effects of sevoflurane on voltage-dependent sodium channels. To elucidate this, /investigators/ examined the effects of sevoflurane on Na(v) 1.8, Na(v) 1.4, and Na(v) 1.7 expressed in Xenopus oocytes. The effects of sevoflurane on Na(v) 1.8, Na(v) 1.4, and Na(v) 1.7 sodium channels were studied by an electrophysiology method using whole-cell, two-electrode voltage-clamp techniques in Xenopus oocytes. Sevoflurane at 1.0 mM inhibited the voltage-gated sodium channels Na(v)1.8, Na(v)1.4, and Na(v)1.7, but sevoflurane (0.5 mM) had little effect. This inhibitory effect of 1 mM sevoflurane was completely abolished by pretreatment with protein kinase C (PKC) inhibitor, bisindolylmaleimide I. Sevoflurane appears to have inhibitory effects on Na(v)1.8, Na(v)1.4, and Na(v) 1.7 by PKC pathways. However, these sodium channels might not be related to the clinical anesthetic effects of sevoflurane., Sevoflurane has been demonstrated to vasodilate the feto-placental vasculature. /Investigators/ aimed to determine the contribution of modulation of potassium and calcium channel function to the vasodilatory effect of sevoflurane in isolated human chorionic plate arterial rings. Quadruplicate ex vivo human chorionic plate arterial rings were used in all studies. Series 1 and 2 examined the role of the K+ channel in sevoflurane-mediated vasodilation. Separate experiments examined whether tetraethylammonium, which blocks large conductance calcium activated K+ (KCa++) channels (Series 1A+B) or glibenclamide, which blocks the ATP sensitive K+ (KATP) channel (Series 2), modulated sevoflurane-mediated vasodilation. Series 3 - 5 examined the role of the Ca++ channel in sevoflurane induced vasodilation. Separate experiments examined whether verapamil, which blocks the sarcolemmal voltage-operated Ca++ channel (Series 3), SK&F 96365 an inhibitor of sarcolemmal voltage-independent Ca++ channels (Series 4A+B), or ryanodine an inhibitor of the sarcoplasmic reticulum Ca++ channel (Series 5A+B), modulated sevoflurane-mediated vasodilation. Sevoflurane produced dose dependent vasodilatation of chorionic plate arterial rings in all studies. Prior blockade of the KCa++ and KATP channels augmented the vasodilator effects of sevoflurane. Furthermore, exposure of rings to sevoflurane in advance of TEA occluded the effects of TEA. Taken together, these findings suggest that sevoflurane blocks K+ channels. Blockade of the voltage-operated Ca++channels inhibited the vasodilator effects of sevoflurane. In contrast, blockade of the voltage-independent and sarcoplasmic reticulum Ca++channels did not alter sevoflurane vasodilation. Sevoflurane appears to block chorionic arterial KCa++ and KATP channels. Sevoflurane also blocks voltage-operated calcium channels, and exerts a net vasodilatory effect in the in vitro feto-placental circulation., Administration of sevoflurane at the onset of reperfusion has been confirmed to provide a cerebral protection. However, little is known about the mechanism. In this study, /investigators/ tested the hypothesis that sevoflurane postconditioning induces neuroprotection through the up-regulation hypoxia inducible factor-1 alpha (HIF-1 alpha) and heme oxygenase-1 (HO-1) involving phosphatidylinositol-3-kinase (PI3K)/Akt pathway. In the first experiment, male Sprague-Dawley rats were subjected to focal cerebral ischemia. Postconditioning was performed by exposure to 2.5% sevoflurane immediately at the onset of reperfusion. The mRNA and protein expression of HIF-1 alpha and its target gene, HO-1, intact neurons and the activity of caspase-3 was evaluated at 6, 24 and 72 hr after reperfusion. In the second experiment, ... the relationship between PI3K/Akt pathway and the expression of HIF-1alpha and HO-1 in the neuroprotection induced by sevoflurane /was investigated/. Cerebral infarct volume, apoptotic neuron and the expression of HIF-1alpha, HO-1 and p-Akt were evaluated at 24hr after reperfusion. Compared with the control group, sevoflurane postconditiong significantly ameliorated neuronal injury, up-regulated mRNA and protein levels of HIF-1 alpha and HO-1, inhibited the activity of caspase-3, and decreased the number of TUNEL-positive cells and infarct sizes. However, the selective PI3K inhibitor, wortmannin not only partly eliminated the neuroprotection of sevoflurane as shown by reducing infarct size and apoptotic neuronal cells, but also reversed the elevation of HIF-1 alpha, HO-1 and p-Akt expression in the ischemic penumbra induced by sevoflurane. Therefore, /the/ data demonstrates that the cerebral protection from sevoflurane postconditioning is partly mediated by PI3K/Akt pathway via the up-regulation of HIF-1 alpha and HO-1., Sevoflurane is widely used for anesthesia, and is commonly used together with opioids in clinical practice. However, the effects of sevoflurane on mu-opioid receptor (uOR) functions is still unclear. In this study, the effects of sevoflurane on uOR functions were analyzed by using Xenopus oocytes expressing a uOR fused to chimeric G alpha protein G(qi5) (uOR-G(qi5)). Sevoflurane by itself did not elicit any currents in oocytes expressing uOR-G(qi5), whereas sevoflurane inhibited the [D-Ala(2),N-Me-Phe(4),Gly(5)-ol]-enkephalin (DAMGO)-induced Cl(-) currents at clinically used concentrations. Sevoflurane did not affect the Cl(-) currents induced by AlF(4)(-), which directly led to activation of G proteins. The inhibitory effects of sevoflurane on the DAMGO-induced currents were not observed in oocytes pretreated with the protein kinase C (PKC) inhibitor GF109203X. These findings suggest that sevoflurane would inhibit uOR function. Further, the mechanism of inhibition by sevoflurane would be mediated by PKC., For more Mechanism of Action (Complete) data for Sevoflurane (9 total), please visit the HSDB record page.
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Color/Form

Liquid

CAS No.

28523-86-6
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name SEVOFLURANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1436
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

< 25 °C
Record name Sevoflurane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sevoflurane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The steps of combining the crude sevoflurane with water in an amount sufficient to produce a multiphase mixture comprising an aqueous phase and a sevoflurane phase, contacting the aqueous phase and the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase, and separating the phases of the multiphase mixture without fractional distillation, may, if necessary, be repeated. Purified sevoflurane comprising an acceptable amount of HFIP is then isolated. The removal of HFIP from the crude sevoflurane occurs without contacting the crude sevoflurane with an aqueous basic solution.
Quantity
0 (± 1) mol
Type
reactant
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Synthesis routes and methods II

Procedure details

In an efficient fume hood, liquid hydrogen fluoride (85.1 g, 4.25 mol) was transferred into a 1 liter Teflon® reaction vessel chilled in a dry ice/acetone cold bath. The vessel was fitted with a dry ice condenser, thermocouple, and addition funnel and a portion of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (80.1 g) was added. A solution of diisopropylethylamine (249.0 g, 1.93 mol) in chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (271.0 g) was slowly added while maintaining the internal temperature in the range of -5°to 10° C. After completing the addition, the mixture was transferred to a 2 liter glass boiling flask and the Teflon® vessel was rinsed out with a solution of diisopropylethylamine (307.0 g, 2.38 mol) in chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (180.0 g) which was also transferred to the glass flask. An additional 850 g of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether was added to the reaction flask to bring the total to 1381.1 g (6.38 mol). This mixture was heated at reflux for 16 hours. After cooling to ambient temperature, water (700 mL) was added to the reaction mixture and, after vigorous shaking, the resultant layers were separated. The lower organic layer was further washed with 700 mL of dilute hydrochloric acid (35 mL of 12 N HCl in 665 mL of water). The organic layer (1259.7 g) was analyzed by NMR and gas chromatography and was shown to consist of 63.6% fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (sevoflurane) and 35.4% recovered chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether, giving a 95% yield of sevoflurane based on starting material consumed.
Quantity
850 g
Type
reactant
Reaction Step One
Quantity
80.1 g
Type
reactant
Reaction Step Two
Quantity
85.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
249 g
Type
reactant
Reaction Step Four
Quantity
271 g
Type
reactant
Reaction Step Four
[Compound]
Name
glass
Quantity
2 L
Type
reactant
Reaction Step Five
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
307 g
Type
reactant
Reaction Step Six
Quantity
180 g
Type
reactant
Reaction Step Six
Name
Quantity
700 mL
Type
reactant
Reaction Step Seven
Yield
95%

Synthesis routes and methods III

Procedure details

A 500 ml reactor was charged with 50 ml of 98% sulfuric acid, 100 g (5 mol) of hydrogen fluoride, and 30 g (1 mol) of paraformaldehyde. This reaction mixture was heated to 65° C. Then, 134 g (0.8 mol) of HFIP was added dropwise, over 2 hr. Vapors generated by the reaction were collected using water. With this, 140 g of crude SEVOFLURANE was obtained.
Name
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 1 liter stainless steel autoclave (Parr) was charged with 127.3 g (2.19 mole) of potassium fluoride and 434.6 g (2.01 mole) of (CF3)2CHOCH2Cl. The autoclave was then sealed and the reaction mass heated at 185° C. for 19 hours, during which time a pressure of 280 psi developed. The reactor was then cooled, the contents treated with water and the organic material distilled to afford 241 g (1.21 mole) of (CF3)2CHOCH2F and 80 g (0.4 mole) of (CF3)2CHOCH2Cl, corresponding to a 60% conversion (75% yield). The structure of (CF3)2CHOCH2F (Sevoflurane), b.p. 56° C., may be confirmed by the following instrumental data:
[Compound]
Name
stainless steel
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
127.3 g
Type
reactant
Reaction Step One
Quantity
434.6 g
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0 (± 1) mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Sevoflurane
Sevoflurane
Sevoflurane
Sevoflurane
Sevoflurane
Sevoflurane

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